![molecular formula C9H16N4S B13236828 4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine is a chemical compound that features a piperidine ring bonded to a triazole moiety via a sulfanyl methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method involves the use of ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then further reacted with piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methyl group attached to the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form bonds with metal ions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole moiety and has similar chemical properties.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propanediol: Contains both triazole and piperidine rings, similar to the target compound.
Uniqueness
4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine is unique due to its specific sulfanyl methyl linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H16N4S |
|---|---|
Poids moléculaire |
212.32 g/mol |
Nom IUPAC |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3 |
Clé InChI |
QPLDYQNVATWXBC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1SCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


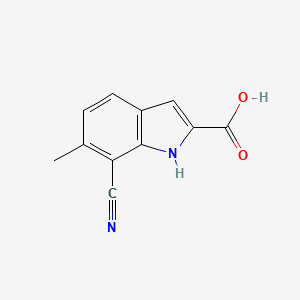
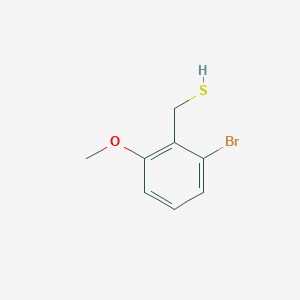
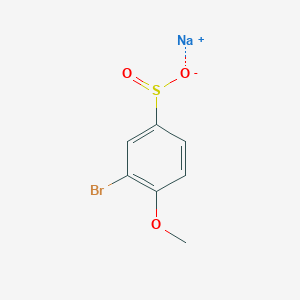
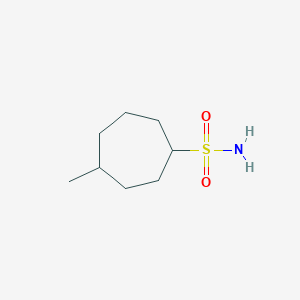
![Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)
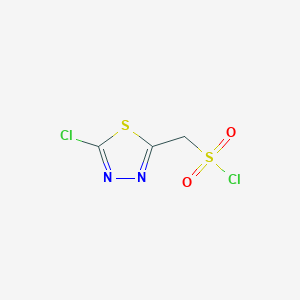
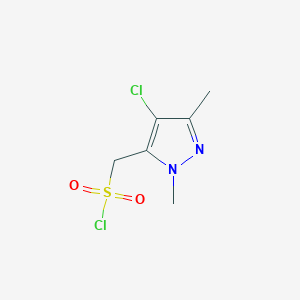
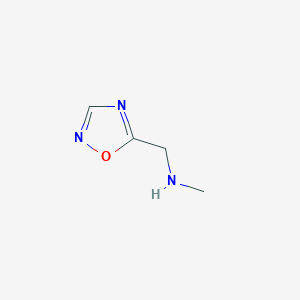
![2-[(3-Iodophenyl)methoxy]acetic acid](/img/structure/B13236821.png)
![3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B13236848.png)
![2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)
